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Compound of Interest

Compound Name: Avobenzone-13C-d3

Cat. No.: B10821986

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avobenzone is a widely used UVA filter in sunscreen products. Its efficacy and stability are of
critical importance for skin protection. Avobenzone-13C-d3 is an isotopically labeled analog of
Avobenzone, primarily utilized as an internal standard in quantitative analyses by mass
spectrometry (GC-MS or LC-MS)[1]. However, its distinct NMR spectral properties also make it
a valuable tool for researchers studying the metabolism, degradation, and formulation of
Avobenzone. This application note provides a detailed protocol and analysis of the 1H and 13C
NMR spectra of both Avobenzone and its isotopically labeled form, Avobenzone-13C-d3. The
substitution of the methoxy protons with deuterium and the labeling of the methoxy carbon with
13C result in characteristic changes in the NMR spectra, which can be used for unambiguous
identification and quantification.

Structural Information

Avobenzone exists in a keto-enol tautomerism, with the enol form being predominant and
stabilized by intramolecular hydrogen bonding[2]. The isotopic labeling in Avobenzone-13C-d3
is at the methoxy group.

Avobenzone: 1-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)propane-1,3-dione Avobenzone-
13C-d3: 1-(4-(tert-butyl)phenyl)-3-(4-(methoxy-13C-d3)phenyl)propane-1,3-dione[1]
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Data Presentation

The following tables summarize the quantitative 1H and 13C NMR data for Avobenzone and
the predicted data for Avobenzone-13C-d3. The predictions for the labeled compound are
based on the known spectral data of Avobenzone and the expected effects of isotopic

substitution.

Table 1: 1H NMR Data (400 MHz, CDCI3)
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Note: The absence of the methoxy proton signal is the key diagnostic feature in the 1H NMR
spectrum of Avobenzone-13C-d3.

Table 2: 13C NMR Data (101 MHz, CDCI3)
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Note: In the 13C NMR spectrum of Avobenzone-13C-d3, the signal for the methoxy carbon
will be significantly enhanced due to 13C enrichment. In a proton-coupled spectrum, this signal
would appear as a triplet due to coupling with deuterium.

Experimental Protocols
Sample Preparation

e Weighing: Accurately weigh 5-10 mg of the analyte (Avobenzone or Avobenzone-13C-d3)
into a clean, dry vial.

o Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCI3) to the vial.
Ensure the solvent contains a known internal standard (e.g., tetramethylsilane, TMS, at O
ppm) for chemical shift referencing.

e Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
o Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

« Filtering (if necessary): If any particulate matter is visible, filter the solution through a small
cotton plug in the pipette during transfer to the NMR tube.

o Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample
identification.

NMR Data Acquisition

 Instrument: Bruker Avance Il HD spectrometer (or equivalent) operating at a 1H frequency of
400 MHz.

e Probe: 5 mm broadband probe.

e Temperature: 298 K.

For 1H NMR:

e Pulse Program: zg30 (or a standard 30-degree pulse sequence).

e Number of Scans (NS): 16-64 (depending on sample concentration).
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o Relaxation Delay (D1): 1-2 seconds.
e Acquisition Time (AQ): ~4 seconds.
e Spectral Width (SW): 20 ppm.

For 13C NMR:

e Pulse Program: zgpg30 (or a standard power-gated proton decoupling sequence).

Number of Scans (NS): 1024 or more (due to the low natural abundance of 13C).

Relaxation Delay (D1): 2-5 seconds.

Acquisition Time (AQ): ~1-2 seconds.

Spectral Width (SW): 240 ppm.

Data Processing

o Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for 1H,
1-2 Hz for 13C) and perform a Fourier transform.

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integration (for 1H NMR): Integrate all signals to determine the relative number of protons.

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. caymanchem.com [caymanchem.com]
¢ 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

 To cite this document: BenchChem. [Application Note: 1H and 13C NMR Analysis of
Avobenzone-13C-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821986#1h-nmr-and-13c-nmr-analysis-of-
avobenzone-13c-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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